molecular formula C13H8Cl2F2N2O3 B1531466 Florpyrauxifen CAS No. 943832-81-3

Florpyrauxifen

Cat. No.: B1531466
CAS No.: 943832-81-3
M. Wt: 349.11 g/mol
InChI Key: XFZUQTKDBCOXPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Florpyrauxifen-benzyl is a synthetic auxin herbicide belonging to the arylpicolinate chemical class. It is primarily used for post-emergence weed control in various aquatic and terrestrial environments. This compound disrupts the growth processes of susceptible plants, making it an effective tool for managing invasive and resistant weed species .

Mechanism of Action

Target of Action

Florpyrauxifen is a synthetic auxin herbicide . It primarily targets the plant growth hormone auxin . Auxin plays a crucial role in regulating plant growth and development .

Mode of Action

this compound mimics the plant growth hormone auxin . This mimicry leads to excessive elongation of plant cells, ultimately causing the death of the plant . It is absorbed by the plant’s leaves and stems, with relatively less absorption through the roots . It is systemic, meaning it moves throughout the plant tissue .

Biochemical Pathways

this compound affects several biochemical pathways. It induces the production of the ethylene precursor 1-aminocyclopropane-1-carboxylic acid (ACC) and abscisic acid (ABA) within 24 hours in certain plants . Differences in gene expression lead to variations in ethylene and ABA production, resulting in differences in phytotoxicity .

Pharmacokinetics

this compound is absorbed rapidly by plants, with extremely high levels of shoot absorption observed for all species tested . Evidence of translocation was observed in all rooted species tested . The rate of absorption and translocation can be influenced by environmental factors such as soil moisture .

Result of Action

The action of this compound results in a mixture of atypical growth (larger, twisted leaves, stem elongation) and fragility of leaf and shoot tissue . It also leads to the death of the plant . At the molecular level, this compound causes downregulation of certain genes, such as OsWAKL21.2, an esterase probably related to the bio-activation of this compound .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the level of injury to rice plants due to this compound was found to be affected by planting time and rice stage at herbicide application . Soil moisture also influences the absorption, translocation, and metabolism of this compound .

Biochemical Analysis

Biochemical Properties

Florpyrauxifen plays a crucial role in biochemical reactions by mimicking natural plant hormones called auxins. It interacts with various enzymes, proteins, and other biomolecules involved in plant growth and development. This compound binds to auxin receptors, leading to the activation of downstream signaling pathways that regulate gene expression and cellular processes . This interaction results in abnormal growth patterns and ultimately the death of susceptible plants.

Cellular Effects

This compound affects various types of cells and cellular processes by influencing cell function, including cell signaling pathways, gene expression, and cellular metabolism. In susceptible plants, this compound induces the production of ethylene and abscisic acid, which are critical for stress responses and growth regulation . The compound also affects the expression of genes involved in hormone biosynthesis and signal transduction, leading to altered cellular metabolism and growth inhibition .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to auxin receptors, which triggers a cascade of events leading to the activation of specific genes and proteins. This binding interaction results in the inhibition of normal auxin signaling, causing disruptions in cell division, elongation, and differentiation . This compound also affects the expression of genes related to ethylene and abscisic acid biosynthesis, further contributing to its herbicidal effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable and maintains its herbicidal activity for extended periods. Its degradation products can also influence cellular function. Long-term studies have shown that this compound can cause persistent changes in gene expression and cellular metabolism, leading to sustained growth inhibition and plant death .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxic effects. At higher doses, this compound can cause adverse effects, including growth inhibition and toxicity. Threshold effects have been observed, where a specific dosage level is required to achieve the desired herbicidal activity without causing excessive toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to hormone biosynthesis and signal transduction. It interacts with enzymes and cofactors involved in the production of ethylene and abscisic acid, leading to changes in metabolic flux and metabolite levels . These interactions contribute to the compound’s herbicidal activity by disrupting normal plant growth and development.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . This compound can accumulate in specific tissues, leading to localized effects on growth and development.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows this compound to interact with its target receptors and enzymes, leading to the activation of downstream signaling pathways and the inhibition of normal cellular processes.

Preparation Methods

Florpyrauxifen-benzyl is synthesized through a multi-step chemical process. The synthesis begins with the preparation of 4,5-difluoro-6-arylpicolinate, which undergoes amination with anhydrous ammonia to introduce the 4-amino group. This intermediate is then subjected to chlorination using an N-chloro compound to introduce the 3-chloro group, resulting in the formation of this compound-benzyl . Industrial production methods involve optimizing reaction conditions such as temperature, solvent composition, and purification techniques to achieve high yields and purity .

Chemical Reactions Analysis

Florpyrauxifen-benzyl undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis of this compound-benzyl is a spontaneous process driven by endothermic, base catalysis, and activation entropy increase, conforming to first-order kinetics. The primary product of hydrolysis is this compound . In addition, this compound-benzyl can be tank-mixed with other herbicides without antagonistic interactions, highlighting its versatility in weed management .

Properties

IUPAC Name

4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2F2N2O3/c1-22-12-5(14)3-2-4(7(12)16)10-8(17)9(18)6(15)11(19-10)13(20)21/h2-3H,1H3,(H2,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZUQTKDBCOXPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)C2=NC(=C(C(=C2F)N)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50873862
Record name Florpyrauxifen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943832-81-3
Record name Florpyrauxifen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=943832-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Florpyrauxifen [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943832813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Florpyrauxifen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLORPYRAUXIFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SE2CM4FZV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A 25 mL round bottom flask equipped with a magnetic stir bar and reflux condenser was charged with 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoro-pyridine-2-carbaldehyde (400 mg, 1.201 mmol) and t-butanol (6 mL). Rapid stiffing and warming with a heat gun failed to dissolved all of the aldehyde. Additional t-butanol (2 mL) was added, but still failed to form a homogeneous solution. The mixture was treated with H2O (2 mL), 2-methyl-2-butene (1 mL), sodium phosphate dibasic dihydrate (Na2HPO4; 341 mg, 2.402 mmol, 2 equiv) and finally sodium chlorite (326 mg, 3.60 mmol, 3 equiv) was added in one portion. The mixture was stirred at room temperature for 5 min and then placed in an oil bath and heated to 85° C. After stiffing at 85° C. for 60 min, the reaction mixture finally became a light yellow, homogenous solution. After stirring at 83° C. overnight (12 h), an aliquot of the reaction mixture was partitioned between EtOAc and 1 molar (M) hydrochloric acid (HCl) and analyzed by HPLC and LC-MS. HPLC analysis showed that all of the starting material had been consumed and one major, slightly more polar product formed along with multiple minor products. LC-MS analysis showed one major product with the correct mass for the desired product. The reaction mixture was allowed to cool to room temperature, diluted with EtOAc (15 mL) and washed with 1 M HCl (1×5 mL), H2O (1×5 mL) and saturated NaCl (1×5 mL). HPLC analysis of the combined aqueous washes showed only trace amounts of the desired product. The organic phase was dried (Na2SO4), filtered and concentrated in vacuo to give 414 mg of a cream-colored solid. The crude material was stirred with Et2O (5 mL). After stiffing for 3 h, the solid was removed by vacuum filtration washing with Et2O. The solid was air-dried for several hours and then dried under vacuum. The title compound (348 mg, 83%) was isolated as a white solid: 1H NMR (400 MHz, DMSO-d6) δ 13.66 (s, 1H), 7.47 (dd, J=8.5, 1.4 Hz, 1H), 7.31 (dd, J=8.4, 7.1 Hz, 1H), 7.04 (s, 2H), 3.93 (s, 4H); 19F NMR (376 MHz, DMSO-d6) δ −129.10 (d, J=28.3 Hz), −138.56 (d, J=28.4 Hz); ESIMS m/z 349 ([M+H]+), 347 ([M−H]−).
Name
4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoro-pyridine-2-carbaldehyde
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
sodium phosphate dibasic dihydrate
Quantity
341 mg
Type
reactant
Reaction Step Three
Quantity
326 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Florpyrauxifen
Reactant of Route 2
Florpyrauxifen
Reactant of Route 3
Reactant of Route 3
Florpyrauxifen
Reactant of Route 4
Florpyrauxifen
Reactant of Route 5
Florpyrauxifen
Reactant of Route 6
Florpyrauxifen

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.